![molecular formula C9H9NO2 B2624489 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 953428-98-3](/img/structure/B2624489.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, is a chemical compound with the molecular formula C8H9N . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed in 3D using Java or Javascript . The IUPAC Standard InChIKey for this compound is KRNSYSYRLQDHDK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action
The exact mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is not fully understood, but it is believed to interact with GABA receptors in the brain, leading to a decrease in neuronal excitability. It may also exhibit anti-inflammatory effects through the inhibition of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, decrease neuronal excitability, and exhibit anti-inflammatory effects. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is its potential use as a ligand for GABA receptors, which are involved in a variety of physiological processes in the brain. It also exhibits anti-inflammatory effects, making it a promising compound for further research in the field of immunology. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid, including its use as a potential treatment for neurological disorders such as epilepsy and anxiety disorders. It may also have potential applications in the field of oncology, as it has been found to exhibit activity against certain types of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and cycloaddition reactions. One of the most commonly used methods involves the reaction of 2-ethynylpyridine with cyclopentadiene in the presence of a catalyst such as platinum or palladium.
Applications De Recherche Scientifique
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including its role as a ligand for GABA receptors and its potential use as an anti-inflammatory agent. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.
Safety and Hazards
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJHLKKHXGPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

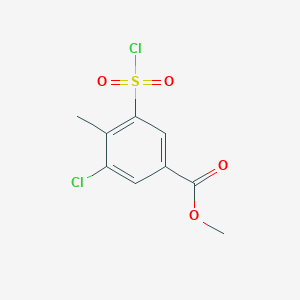
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
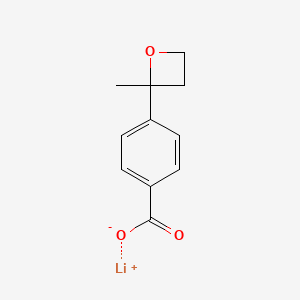

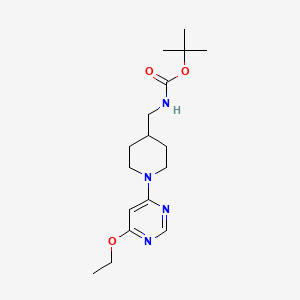
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
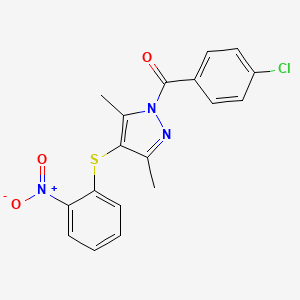


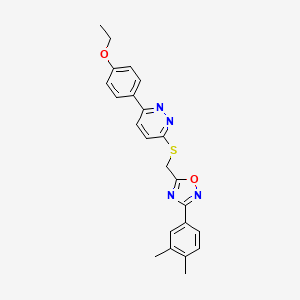
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)
